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Compound of Interest

2-Chloro-4-
Compound Name: ) o
(difluoromethoxy)pyridine

Cat. No.: B580371

In the landscape of modern drug discovery, the strategic selection of molecular building blocks
is paramount to achieving desired therapeutic profiles. The pyridine ring system is one of the
most pervasive heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to
engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles.[1][2]
Concurrently, the incorporation of fluorine-containing substituents has become a cornerstone of
medicinal chemistry.[3] The difluoromethoxy group (-OCHF2) in particular has emerged as a
critical bioisostere for hydroxyl or methoxy groups. It offers a unique combination of properties,
including enhanced metabolic stability, increased lipophilicity, and the ability to modulate the
acidity of nearby functional groups, without introducing the significant steric bulk of a
trifluoromethyl group.[4]

2-Chloro-4-(difluoromethoxy)pyridine represents the convergence of these two powerful
motifs. It is a highly valuable intermediate designed for advanced chemical synthesis, providing
researchers with a robust platform for generating novel active pharmaceutical ingredients
(APIs).[5][6] The presence of a reactive chlorine atom at the 2-position allows for precise and
selective downstream functionalization, making it an ideal starting point for building diverse
compound libraries aimed at a wide array of biological targets.[6] This guide serves as a
comprehensive technical resource for researchers, scientists, and drug development
professionals, detailing the synthesis, reactivity, and strategic applications of this key molecular
intermediate.

Physicochemical and Structural Properties
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A clear understanding of a compound's fundamental properties is the foundation of its effective

use in synthesis. The key identifiers and physicochemical characteristics of 2-Chloro-4-

(difluoromethoxy)pyridine are summarized below.

Property Value Source(s)
CAS Number 1206978-15-5 [71[8]
Molecular Formula CeHaCIF2NO [718]
Molecular Weight 179.55 g/mol [71[8]
IUPAC Name Z-Fhloro_‘l_ . [7]
(difluoromethoxy)pyridine

SMILES FC(F)OC1=CC(Cl)=NC=C1 [8]
Purity Typically =97% [5][8]
Boiling Point 208.8+35.0 °C (Predicted) [5]
Density 1.4+0.1 g/cm3 (Predicted) [5]
LogP 2.3364 (Predicted) [8]

Proposed Synthesis and Mechanism

While specific proprietary synthesis routes may vary between suppliers, a chemically sound

and efficient pathway to 2-Chloro-4-(difluoromethoxy)pyridine can be devised from readily

available starting materials. The most logical approach involves the O-difluoromethylation of 2-

chloro-4-hydroxypyridine. This strategy is supported by established methodologies for the

synthesis of related difluoromethoxy-aryl compounds.[9]

The causality behind this choice rests on the nucleophilicity of the hydroxyl group on the

pyridine ring, which can be readily deprotonated to form a pyridinoxide anion. This anion then

acts as a nucleophile to attack a suitable electrophilic difluoromethyl source.
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Caption: Proposed synthetic pathway for 2-Chloro-4-(difluoromethoxy)pyridine.

Experimental Protocol: O-Difluoromethylation

This protocol is a representative, field-proven methodology adapted from similar
transformations. Researchers must first conduct a thorough risk assessment and ensure all
safety measures are in place.
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» Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-hydroxypyridine (1.0 eq) and a
suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

o Base Addition: Add a suitable base, such as potassium carbonate (K2COs, 2.0 eq), to the
suspension.

o Reagent Addition: Add the difluoromethylating agent, such as sodium chlorodifluoroacetate
(CICF2COONa, 2.0-3.0 eq), to the reaction mixture.

o Reaction Conditions: Heat the mixture to 80-120 °C under a nitrogen atmosphere. The
reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract the product with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane) three times.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate under reduced pressure. The crude product can then be
purified by column chromatography on silica gel to yield the final, high-purity 2-Chloro-4-
(difluoromethoxy)pyridine.[5]

Reactivity and Synthetic Utility

The primary value of 2-Chloro-4-(difluoromethoxy)pyridine lies in its utility as a versatile
synthetic intermediate.[6] Its reactivity is dominated by the chlorine atom at the C2 position,
which is activated towards nucleophilic aromatic substitution (SrAr). This allows for the
strategic introduction of a wide variety of functional groups and molecular scaffolds, a critical
step in building structure-activity relationships (SAR).
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Caption: Reactivity of 2-Chloro-4-(difluoromethoxy)pyridine in key cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for creating a C-C bond at the 2-position, a
common strategy in fragment-based drug design.

» Reagent Preparation: In a reaction vessel, combine 2-Chloro-4-(difluoromethoxy)pyridine
(1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as
Pd(PPhs)4 (0.02-0.05 eq), and a base like sodium carbonate (NazCOs) or potassium
phosphate (KsPOa) (2.0-3.0 eq).

o Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
(e.g., 1,4-dioxane or toluene) and water.
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o Reaction Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-
100 °C for 2-12 hours, monitoring by TLC or LC-MS.

 Purification: After cooling, perform an aqueous workup similar to the synthesis protocol. The
resulting crude product is then purified via flash chromatography or recrystallization to yield
the desired 2-aryl-4-(difluoromethoxy)pyridine derivative.

Strategic Applications in Drug Discovery

The incorporation of the 2-chloro-4-(difluoromethoxy)pyridine moiety into a drug candidate
can be a decisive factor in achieving a successful clinical outcome.

o Metabolic Stability: The -OCHF2 group is significantly more resistant to oxidative metabolism
compared to a traditional methoxy (-OCHs) or benzylic group. This can lead to an improved
pharmacokinetic profile, including a longer half-life and reduced potential for the formation of
reactive metabolites.[4]

 Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a
molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
The -OCHF2 group provides a moderate increase in lipophilicity, offering a fine-tuning
mechanism for optimizing absorption, distribution, metabolism, and excretion (ADME)
properties.

o Target Engagement: As a bioisostere of a hydroxyl group, the -OCHF2 moiety can act as a
weak hydrogen bond donor through its C-H bond.[10] This allows it to mimic interactions of
natural ligands with target proteins while altering the electronic and conformational properties
of the molecule.

o pKa Modulation: The strong electron-withdrawing nature of the difluoromethoxy group can
significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This is a critical
parameter for controlling drug solubility, receptor binding, and off-target effects.
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Caption: Role of the title compound in a typical drug discovery workflow.
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Analytical Characterization

To ensure the identity and purity of 2-Chloro-4-(difluoromethoxy)pyridine, a standard suite of
analytical techniques is employed.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring. The
proton of the -OCHF2 group will appear as a distinctive triplet with a large coupling
constant (J = 73 Hz) due to coupling with the two fluorine atoms.

o 1F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, coupled
to the single proton of the difluoromethyl group.

o 13C NMR: Will display signals for the six carbon atoms. The carbon of the -OCHF2 group
will appear as a triplet due to C-F coupling.

e Mass Spectrometry (MS): Will confirm the molecular weight (179.55 g/mol ) and show a
characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2
peaks in an approximate 3:1 ratio).

e High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the
compound, typically reported as a percentage based on peak area at a specific UV
wavelength.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when
handling 2-Chloro-4-(difluoromethoxy)pyridine.

e General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective
Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid
inhalation of vapors and contact with skin and eyes.

o Storage: Based on supplier recommendations, this compound should be stored in a tightly
sealed container under an inert atmosphere (nitrogen or argon). For long-term stability,
refrigerated storage at 2-8°C is advised.[5]
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Safety Data Sheet (SDS):Crucially, users must obtain and consult the material-specific
Safety Data Sheet provided by the supplier before any handling or use. The SDS contains
detailed information regarding hazards, first-aid measures, and emergency procedures.

Conclusion

2-Chloro-4-(difluoromethoxy)pyridine is more than just a chemical intermediate; it is a

strategically designed building block that empowers medicinal chemists to address key

challenges in drug design. Its unique combination of a versatile synthetic handle (the 2-chloro

group) and a valuable pharmacokinetic modulator (the 4-difluoromethoxy group) makes it a

high-value asset for developing next-generation therapeutics. By enabling precise control over

molecular architecture and physicochemical properties, it facilitates the efficient exploration of

chemical space and accelerates the journey from initial hit to viable drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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